Pyridazino[1,6-a]indole
Overview
Description
Pyridazino[1,6-a]indole is a heterocyclic compound that features a fused ring system combining pyridazine and indole moieties. This unique structure endows the compound with significant pharmacological and chemical properties, making it a valuable scaffold in medicinal chemistry and drug discovery. The compound’s versatility and potential for biological activity have garnered considerable interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyridazino[1,6-a]indole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of ethyl 3-formyl-1H-indole-2-carboxylate with hydrazine hydrate in ethanol via reflux, yielding 3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one . Another approach involves the selective oxidation of the indoline nucleus to indole, followed by hydrolysis of ester and carbamoyl residues, and decarboxylation with concomitant aromatization of the pyridazine ring .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, employing continuous flow reactors for scalability, and ensuring cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions: Pyridazino[1,6-a]indole undergoes various chemical reactions, including:
Oxidation: Conversion of indoline to indole.
Reduction: Potential reduction of nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Utilizes oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Employs reducing agents like sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens, alkylating agents, and nucleophiles.
Major Products: The major products formed from these reactions include various substituted this compound derivatives, which can exhibit diverse biological activities.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its role in modulating biological pathways and interactions.
Medicine: Explored for its potential as an anticancer agent, particularly as a phosphoinositide 3-kinase (PI3K) inhibitor for breast cancer therapy.
Industry: Utilized in the development of agrochemicals and other industrial applications.
Mechanism of Action
The mechanism of action of Pyridazino[1,6-a]indole involves its interaction with specific molecular targets and pathways. For instance, as a PI3K inhibitor, it interferes with the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth, survival, and metabolism . This inhibition leads to the up-regulation of pro-apoptotic genes and the down-regulation of anti-apoptotic genes, promoting cancer cell apoptosis.
Comparison with Similar Compounds
Pyridazino[1,6-a]indole can be compared with other similar compounds, such as:
Pyridazino[4,5-b]indole: Shares a similar fused ring system but differs in the position of the nitrogen atoms, leading to distinct biological activities.
This compound’s unique structure, combining the properties of both pyridazine and indole, makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
pyridazino[1,6-a]indole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2/c1-2-6-11-9(4-1)8-10-5-3-7-12-13(10)11/h1-8H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOBGAMWWMRWTMC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3N2N=CC=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60521549 | |
Record name | Pyridazino[1,6-a]indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60521549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55402-36-3 | |
Record name | Pyridazino[1,6-a]indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60521549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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